molecular formula C5H6K2O5 B2686537 Potassium 2-hydroxy-2-methylsuccinate CAS No. 1030365-02-6

Potassium 2-hydroxy-2-methylsuccinate

Cat. No.: B2686537
CAS No.: 1030365-02-6
M. Wt: 224.29 g/mol
InChI Key: VCJUJDUIBZISHE-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-hydroxy-2-methylsuccinate can be synthesized through the neutralization of 2-hydroxy-2-methylsuccinic acid with potassium hydroxide. The reaction typically involves dissolving 2-hydroxy-2-methylsuccinic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to yield the potassium salt .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is often crystallized and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Potassium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-hydroxy-2-methylsuccinate involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to influence metabolic processes. The specific pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

    Potassium gluconate: An oxidizing carboxylic acid with chelating properties.

    Sodium creatine phosphate dibasic tetrahydrate: Used in skeletal muscle metabolism.

    Glycochenodeoxycholic acid sodium salt: A bile salt involved in fat absorption.

Uniqueness: Potassium 2-hydroxy-2-methylsuccinate is unique due to its specific role as an endogenous metabolite and its involvement in distinct metabolic pathways. Its chemical structure and reactivity also set it apart from similar compounds .

Biological Activity

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium 2-hydroxy-2-methylbutanedioate, is an endogenous metabolite with significant biological activity. This compound plays a crucial role in various metabolic pathways and has garnered interest for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in health and disease.

  • Chemical Formula : C5_5H9_9KO5_5
  • Molecular Weight : Approximately 224.29 g/mol
  • Appearance : White crystalline solid
  • CAS Number : 1030365-02-6

This compound acts primarily as a metabolite involved in energy metabolism. It influences several biochemical pathways, particularly those related to:

  • Enzymatic Activity : It has been shown to interact with various enzymes, potentially modulating their activity and thereby influencing metabolic processes.
  • Cellular Metabolism : As an endogenous metabolite, it plays a role in the regulation of energy production and utilization within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Energy Metabolism : It is involved in the tricarboxylic acid (TCA) cycle, contributing to ATP production.
  • Antioxidant Properties : Some studies suggest it may have antioxidant effects, helping to mitigate oxidative stress within cells.
  • Potential Therapeutic Effects : Ongoing research is exploring its role in metabolic disorders and other health conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their chemical structure and biological functions:

Compound NameChemical FormulaUnique Features
This compoundC5_5H9_9KO5_5Endogenous metabolite involved in unique metabolic pathways
Potassium gluconateC12_12H22_22KO14_14Known for its chelating properties
Sodium creatine phosphate dibasic tetrahydrateC4_4H10_10N3_3NaO6_6PInvolved in energy metabolism in skeletal muscle
Glycochenodeoxycholic acid sodium saltC26_26H43_43NaO6_6SFunctions as a bile salt aiding fat absorption
Citramalic acidC5_5H8_8O5_5A hydroxy fatty acid involved in various metabolic processes

Case Studies and Research Findings

  • Metabolic Profiling Studies : Research utilizing NMR spectroscopy has identified this compound as a significant biomarker in various metabolic conditions. For instance, studies on urine samples from patients with inflammatory bowel disease (IBD) highlighted alterations in the levels of this metabolite compared to healthy controls, suggesting its potential role in disease monitoring and management .
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing. Preliminary findings indicate that it may enhance metabolic efficiency and could be beneficial in managing conditions like obesity and diabetes through its regulatory effects on energy metabolism .
  • Safety and Toxicology : While this compound is generally recognized as safe when used appropriately, it does carry some irritant properties as indicated by safety data sheets . Care should be taken to avoid direct contact with skin or eyes.

Properties

IUPAC Name

dipotassium;2-hydroxy-2-methylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJUJDUIBZISHE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6K2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036481
Record name Potassium 2-hydroxy-2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030365-02-6
Record name Potassium 2-hydroxy-2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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